(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, an indazole moiety, and a butenamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Attachment of the Butenamide Backbone: The butenamide structure is introduced via a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Dimethylamino Group: The dimethylamino group is added through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing chromatography and crystallization for product isolation and purification.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide: shares structural similarities with other indazole derivatives and butenamide compounds.
N-(1-(1H-Indazol-5-yl)ethyl)-4-(dimethylamino)but-2-enamide: A closely related compound with slight variations in the substituent positions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(17-15(20)5-4-8-19(2)3)12-6-7-14-13(9-12)10-16-18-14/h4-7,9-11H,8H2,1-3H3,(H,16,18)(H,17,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGDHOYIMIJRP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)NN=C2)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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